1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol
Overview
Description
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol is an organic compound characterized by the presence of an amino group, a fluorine atom, and a pyrrolidinol moiety
Preparation Methods
The synthesis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-4-fluorobenzaldehyde with pyrrolidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a histone deacetylase inhibitor, which could make it useful in cancer therapy.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, particularly in the context of epigenetic regulation.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as histone deacetylases. By inhibiting these enzymes, the compound can alter gene expression and protein function, leading to potential therapeutic effects in diseases like cancer . The pathways involved include the modulation of acetylation states of histones and other proteins, affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
1-(2-Amino-4-fluorophenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide: This compound also acts as a histone deacetylase inhibitor but has different substituents that may affect its potency and selectivity.
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-(dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethylbenzamide: Another histone deacetylase inhibitor with a different scaffold, showing variations in biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFZQJHYYUIAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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